Retf-4NA (tfa)

Beschreibung

BenchChem offers high-quality Retf-4NA (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Retf-4NA (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C34H44F3N9O12 |

|---|---|

Molekulargewicht |

827.8 g/mol |

IUPAC-Name |

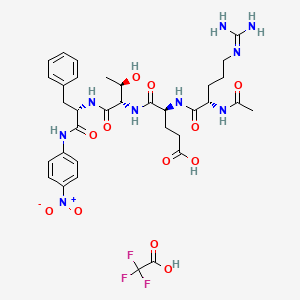

(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H43N9O10.C2HF3O2/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51;3-2(4,5)1(6)7/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35);(H,6,7)/t18-,23+,24+,25+,27+;/m1./s1 |

InChI-Schlüssel |

ZCKAWGNYQYWPQO-RTNJFBSRSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Mechanistic Profiling of Retf-4NA (tfa): A Precision Substrate for Chymase Kinetics

Executive Summary

Retf-4NA (tfa) (Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide, Trifluoroacetate salt) is a highly specialized chromogenic substrate engineered for the kinetic profiling of Chymase (EC 3.4.21.39), specifically human mast cell chymase (CMA1). Unlike generic chymotryptic substrates (e.g., Suc-AAPF-pNA), Retf-4NA offers superior selectivity against related serine proteases like Cathepsin G and Chymotrypsin.[1] This guide details the physicochemical mechanism, catalytic cycle, and validated experimental protocols for utilizing Retf-4NA in drug discovery and enzymatic characterization.

Part 1: The Chymase Context

Human Chymase is a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[2][3][4][5][6] It plays a pivotal role in cardiovascular physiology by converting Angiotensin I to Angiotensin II (independent of ACE) and activating TGF-

Why Retf-4NA?

Standard substrates often suffer from cross-reactivity.

-

Generic: Suc-Ala-Ala-Pro-Phe-pNA (Cleaved by Chymase, Chymotrypsin, Cathepsin G).[2]

-

Specific: Ac-Arg-Glu-Thr-Phe-pNA (Retf-4NA ).[1][7] The Arg-Glu-Thr sequence at the P4-P2 positions is optimized to exclude Cathepsin G, which prefers basic or bulky hydrophobic residues at these sites, while retaining high affinity for the Chymase S2-S4 subsites.

Part 2: The Molecule – Retf-4NA (tfa)[8]

Chemical Identity

-

Full Name: Acetyl-L-Arginyl-L-Glutamyl-L-Threonyl-L-Phenylalanine-p-Nitroanilide trifluoroacetate salt.

-

Sequence: Ac-Arg(P4)-Glu(P3)-Thr(P2)-Phe(P1)-|-pNA(P1').

-

Molecular Weight: ~827.76 g/mol (TFA salt form); ~713.75 g/mol (Free base).

-

Detection: Chromogenic release of p-Nitroaniline (pNA) at 405 nm .

Structural Logic

| Position | Residue | Function |

| Cap | Acetyl (Ac) | Protects N-terminus; mimics peptide backbone continuity. |

| P4 | Arg | Exploits distal interactions in the chymase active site cleft. |

| P3 | Glu | Provides electrostatic contrast to Cathepsin G preferences. |

| P2 | Thr | Optimizes orientation for the scissile bond. |

| P1 | Phe | Primary Specificity Determinant. Fits the deep, hydrophobic S1 pocket of Chymase. |

| Leaving | pNA | Reporter group. Optically silent when bound; yellow upon cleavage. |

Part 3: Mechanism of Action

The hydrolysis of Retf-4NA by Chymase follows a classic Ping-Pong Bi-Bi (or Acyl-Enzyme) mechanism typical of serine proteases.

The Catalytic Cycle

-

Michaelis Complex (

): The enzyme binds Ac-RETF-pNA. The P1 Phenylalanine side chain inserts into the hydrophobic S1 pocket. The carbonyl oxygen of the scissile bond is stabilized by the "oxyanion hole" (Gly-193/Ser-195 backbone). -

Acylation (First Tetrahedral Intermediate): The catalytic Ser-195 hydroxyl attacks the carbonyl carbon of the Phe-pNA bond. His-57 acts as a general base, accepting a proton.

-

Product 1 Release (Chromogenesis): The peptide bond breaks. The p-Nitroaniline (pNA) leaving group is released, generating a yellow color (

nm). The enzyme is now acylated (Acyl-Enzyme Intermediate). -

Deacylation: A water molecule enters the active site. His-57 activates the water (general base), which attacks the acyl-enzyme ester linkage.

-

Enzyme Regeneration: The Ac-RETF peptide (Product 2) is released, and the catalytic triad is restored.

Pathway Visualization

Figure 1: The catalytic cycle of Chymase with Retf-4NA.[1] The release of p-Nitroaniline (P1) is the rate-limiting step for signal detection.

Part 4: Experimental Protocol

Reagent Preparation

Critical Note on "tfa": The peptide is supplied as a trifluoroacetate salt. You must account for the salt weight if preparing precise molar concentrations.

-

Formula Weight (FW): Use the value on the specific vial label (usually ~827.8 g/mol for TFA salt).

-

Stock Solution (10 mM): Dissolve Retf-4NA in 100% DMSO . Water solubility is poor for the uncleaved substrate.

-

Example: Dissolve 1 mg of Retf-4NA (FW 827.8) in 120.8

L DMSO. -

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.

-

Assay Buffer Formulation

Chymase activity is highly dependent on ionic strength. Human chymase is often most stable and active in high salt conditions, which mimics the granule environment or stabilizes the tetramer (depending on species/isoform).

-

Standard Buffer:

-

50 mM Tris-HCl or HEPES (pH 7.4 - 8.0)

-

1.0 M NaCl (High salt is crucial for maximum human chymase stability/activity).

-

0.01% Triton X-100 (Prevents surface adsorption).

-

Optional: Heparin (10-50

g/mL) can enhance activity for certain recombinant preparations but is less critical if 1M NaCl is used.

-

Assay Workflow

Figure 2: Step-by-step kinetic assay workflow.

Protocol Steps:

-

Blank: 50

L Buffer + 50 -

Sample: 50

L Enzyme (diluted in Buffer) + 50 -

Measurement: Monitor Absorbance at 405 nm at 25°C or 37°C.

-

Linear Range: Use the slope (

) from the initial linear portion of the curve.

Part 5: Kinetic Analysis & Data Interpretation

Calculation of Activity

To convert the raw Optical Density (OD) slope into enzymatic units (moles of substrate cleaved per minute), use the Beer-Lambert Law.

| Parameter | Value / Description |

| Slope of the kinetic curve (Sample - Blank). | |

| Total assay volume (e.g., | |

| Extinction coefficient of pNA. ~9,800 - 10,500 M | |

| 0.3 - 0.5 cm (depends on microplate well volume). Standard 100 |

Self-Validation Tip: Always run a pNA standard curve to determine the exact

Specificity Check

To confirm the signal is Chymase-driven (and not a contaminant like Cathepsin G):

-

Chymostatin: Inhibits Chymase (and Chymotrypsin). Signal should drop to ~0%.

-

Soybean Trypsin Inhibitor (SBTI): Does NOT inhibit Chymase. If signal drops, you have Tryptase/Trypsin contamination.

-

Phosphoramidon: Does NOT inhibit Chymase (inhibits Neprilysin).

Part 6: References

-

Raymond, W. W., et al. (2009). "

-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-generating Activity."[7][9] The Journal of Immunology, 182(9), 5770-5777.[7] -

Pejler, G., et al. (2010). "Mast cell chymase: functions in health and disease." Trends in Immunology, 31(10), 400-408.

-

Andersson, M. K., et al. (2009). "The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile." International Immunology, 21(1), 95-104.

-

McEuen, A. R., et al. (1998). "Assay of tryptase and chymase activities in human mast cells." Methods in Molecular Biology, 99, 233-241.

Sources

- 1. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 2.2 A crystal structure of human chymase in complex with succinyl-Ala-Ala-Pro-Phe-chloromethylketone: structural explanation for its dipeptidyl carboxypeptidase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The extended substrate specificity of the human mast cell chymase reveals a serine protease with well-defined substrate recognition profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extended substrate specificity of rat mast cell protease 5, a rodent alpha-chymase with elastase-like primary specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Mast Cell Specific Chymases and Tryptases in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. tribioscience.com [tribioscience.com]

- 9. RETF-4NA | CAS 1160928-63-1 | Tocris Bioscience [tocris.com]

Precision Proteolysis: Discriminating Mast Cell Chymase from Pancreatic Chymotrypsin

Topic: Comparative Analysis of Retf-4NA vs. Standard Chymotrypsin Substrates (Suc-AAPF-pNA) Content Type: Technical Whitepaper / Application Guide Audience: Senior Scientists, Assay Developers, and Pharmacologists in Protease Drug Discovery.

Executive Summary

In the high-stakes environment of protease inhibitor development—particularly for cardiovascular and inflammatory indications—specificity is the primary currency. A recurring analytical failure mode involves the cross-reactivity of "chymotryptic" enzymes. While standard substrates like Suc-AAPF-pNA are the industry gold standard for general chymotrypsin activity, they lack the selectivity required to distinguish Mast Cell Chymase (CMA1) from its pancreatic homolog,

This guide details the mechanistic and operational differences between the highly selective substrate Retf-4NA (Ac-Arg-Glu-Thr-Phe-pNA) and the standard Suc-AAPF-pNA , providing a validated framework for their use in complex biological matrices.

Part 1: Mechanistic Divergence & Substrate Architecture

To understand the utility of Retf-4NA, one must first deconstruct the "specificity pockets" of the target enzymes. Both Chymase and Chymotrypsin are serine proteases with a specificity for large hydrophobic residues (Phenylalanine, Tyrosine, Tryptophan) at the P1 position. However, their requirements for the upstream residues (P2–P4) diverge significantly.

The Standard: Suc-AAPF-pNA[1]

-

Target Profile: Optimized for

-Chymotrypsin. -

Mechanism: The Proline at P2 provides a rigid conformational constraint that fits perfectly into the S2 hydrophobic pocket of chymotrypsin. The Alanines at P3 and P4 interact with the surface loops, allowing rapid catalytic turnover (

). -

The Limitation: This "AAPF" motif is a promiscuous consensus sequence. It is cleaved avidly by Chymotrypsin, Cathepsin G, Chymase, and even some elastases (with lower efficiency). In a serum sample or tissue lysate, a signal from Suc-AAPF-pNA is structurally ambiguous.

The Specialist: Retf-4NA

-

Sequence: N-Acetyl-Arg-Glu-Thr-Phe-pNA

-

Target Profile: Highly selective for Human Chymase (CMA1).

-

Mechanism:

-

P1 (Phe): Maintains the primary anchor for the chymotryptic S1 pocket.

-

P2-P4 (Thr-Glu-Arg): This is the discrimination filter. Human Chymase possesses a unique S2-S4 subsite architecture that accommodates polar and charged residues.

-

Exclusion Principle:

-Chymotrypsin has a hydrophobic S2 pocket that strongly disfavors the polar Threonine (P2) and the charged Glutamate (P3) of the RETF sequence. Consequently, Chymotrypsin cannot effectively stabilize the transition state for Retf-4NA hydrolysis.

-

Quantitative Comparison

The following table summarizes the kinetic discrimination. Note the massive difference in selectivity ratios.

| Feature | Standard Substrate (Suc-AAPF-pNA ) | Selective Substrate (Retf-4NA ) |

| Primary Target | Mast Cell Chymase (CMA1) | |

| P1 Residue | Phenylalanine (Phe) | Phenylalanine (Phe) |

| P2-P4 Character | Hydrophobic / Rigid (Pro-Ala-Ala) | Polar / Charged (Thr-Glu-Arg) |

| Chymotrypsin Activity | High ( | Negligible (< 1% relative to Chymase) |

| Cathepsin G Activity | Moderate to High | Negligible / Undetectable |

| Serum Stability | Low (Cleaved by general proteases) | High (Resistant to non-specific hydrolysis) |

| Primary Application | General Activity / Quality Control | Biofluids (Serum), Tissue Lysates |

Part 2: Visualization of Selectivity Logic

The following diagram illustrates the "Steric/Electrostatic Filter" mechanism that prevents Chymotrypsin from cleaving Retf-4NA, while allowing Chymase activity to proceed.

Figure 1: Mechanistic basis of substrate selectivity. Note the "Clash" pathway where Chymotrypsin fails to process Retf-4NA due to P2-P4 incompatibility.

Part 3: Experimental Protocol (Self-Validating System)

To ensure data integrity, one cannot simply swap substrates. The following protocol includes mandatory validation steps to confirm that the signal observed is indeed Chymase and not background noise.

Materials

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl. Note: Chymase is heparin-dependent in vivo, but Retf-4NA hydrolysis in vitro is robust in high-salt Tris buffers.

-

Substrates:

-

Retf-4NA (Stock: 10 mM in DMSO).

-

Suc-AAPF-pNA (Stock: 10 mM in DMSO) - Used as a positive control for total chymotryptic activity.

-

-

Inhibitors (The Validation Layer):

-

Chymostatin: Inhibits both Chymase and Chymotrypsin (General Check).

-

Soybean Trypsin Inhibitor (SBTI): Inhibits Chymotrypsin but NOT Chymase. (Crucial for discrimination).

-

Step-by-Step Workflow

-

Sample Preparation:

-

The "Dual-Well" Setup: For every sample, set up three conditions in a 96-well clear plate:

-

Well A (Test): Sample + Retf-4NA.

-

Well B (Specificity Control): Sample + SBTI (10 µM) + Retf-4NA.

-

Well C (Background): Buffer + Retf-4NA.

-

-

Reaction Initiation:

-

Add Retf-4NA to a final concentration of 200–500 µM.

-

Mix immediately.

-

-

Kinetic Monitoring:

-

Measure Absorbance at 405 nm (or 410 nm) every 60 seconds for 30–60 minutes at 37°C.

-

Why Kinetic? Endpoint assays often suffer from saturation artifacts. The slope (mOD/min) provides the true enzymatic rate (

).

-

-

Data Interpretation:

-

Calculate

OD/min for the linear portion of the curve. -

True Chymase Activity = (Slope Well A) - (Slope Well C).

-

Validation: If Well A

Well B, the activity is Chymase (since SBTI didn't kill it). If Well B drops to zero, the activity was likely contaminating Chymotrypsin or Cathepsin G.

-

Part 4: Analytical Workflow Diagram

This flowchart guides the researcher through the decision-making process when analyzing unknown samples.

Figure 2: Decision matrix for protease identification using Retf-4NA and SBTI validation.

References

-

Raymond, W. W., et al. (2009). "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[4] The Journal of Immunology, 182(9), 5770-5777.[3][4]

-

[Link] (Authoritative source establishing Retf-4NA as a chymase-selective substrate.)

-

-

Paschke, T., et al. (2003). "Determination of the substrate specificity of human mast cell tryptase and chymase." Biological Chemistry, 384, 1591–1599.

-

[Link] (Detailed kinetic profiling of chymase specificities.)

-

-

Schechter, I., & Berger, A. (1967). "On the size of the active site in proteases. I. Papain.

-

[Link] (Foundational paper defining the P1-P4 nomenclature used to describe Retf vs. AAPF specificity.)

-

Sources

Technical Guide: Identifying and Characterizing Chymase Activity within Alpha-2-Macroglobulin Complexes

Topic: Identifying Chymase Activity in Alpha-2-Macroglobulin Complexes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Stealth" Reservoir

In drug development and fibrosis research, measuring Chymase (EC 3.4.21.39) activity is critical due to its role in Angiotensin II generation and matrix remodeling. However, a significant analytical blind spot exists: Alpha-2-Macroglobulin (A2M) .

Upon secretion by mast cells, a substantial fraction of chymase is rapidly entrapped by A2M.[1][2][3] Unlike serpin-mediated inhibition, which irreversibly destroys protease activity, A2M entrapment preserves the catalytic active site. The complex is sterically shielded from macromolecular substrates (e.g., fibronectin, collagen) but remains fully active against small peptide substrates (e.g., Angiotensin I, synthetic chromogenic peptides).

Standard assays often fail to distinguish between free chymase and this "stealth" reservoir of A2M-bound activity.[4] This guide details the biochemical rationale and a validated Immunocapture-Activity Assay (ICAA) protocol to specifically identify and quantify chymase activity within A2M complexes.

Mechanistic Principles: The "Venus Flytrap"

To design a valid assay, one must understand the unique inhibition mechanism of A2M, which differs fundamentally from active-site inhibitors.

The Entrapment Mechanism

A2M functions via a "trap" mechanism initiated by proteolysis.[4][5]

-

Bait Region Cleavage: The A2M "bait region" contains specific cleavage sites for chymase.[6]

-

Conformational Collapse: Upon cleavage, A2M undergoes a rapid, irreversible conformational change (the "snap").

-

Steric Caging: The A2M tetramer collapses around the chymase molecule.

-

Thioester Bond Hydrolysis: An internal thiol ester bond in A2M is hydrolyzed, potentially forming a covalent link to the protease, though non-covalent trapping is sufficient for inhibition.

The Result: The chymase active site is not blocked. It is merely caged. Small molecules (< 5-10 kDa) can diffuse in and out, while large proteins are excluded.

Visualization of the Mechanism

The following diagram illustrates the transition from the "Open" state to the "Trapped" state, highlighting the accessibility of the active site to small substrates.

Figure 1: The A2M "Trap" Mechanism. Note that while large substrates are blocked (Red X), small substrates can diffuse into the cage and are cleaved by the active chymase.

The Biochemist's Dilemma: Why Standard Assays Fail

Before implementing the solution, review why standard methods generate false negatives or ambiguous data.

| Assay Type | Detection Target | Limitation regarding A2M-Chymase |

| Standard ELISA | Protein Mass | Detects total mass but cannot distinguish active vs. inactive, nor free vs. complexed forms without specific conformation-dependent antibodies. |

| Western Blot | Denatured Protein | SDS-PAGE denatures the complex (unless non-reducing/native), often separating chymase from A2M or showing high MW smears. Destroys enzymatic activity. |

| Direct Serum Activity | Total Proteolysis | High background from other serum proteases. Non-specific substrates (e.g., BTEE) are cleaved by multiple enzymes. |

| Macromolecular Substrate | Gelatin/Casein Zymography | False Negative: A2M-bound chymase cannot degrade the large substrate in the gel matrix. |

Core Protocol: Immunocapture-Activity Assay (ICAA)

This protocol is the gold standard for isolating the complex and verifying its residual activity. It relies on capturing the "Cage" (A2M) and probing the "Prisoner" (Chymase) with a "Key" (Small Substrate).[2][3][7]

Reagents & Equipment[8]

-

Capture Antibody: Polyclonal Anti-Human Alpha-2-Macroglobulin (Must not interfere with the bait region or chymase active site).

-

Chymase Standard: Recombinant Human Chymase (rhChymase).

-

Small Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic) or Angiotensin I (Physiological, requires HPLC/MS detection).

-

Note: Suc-AAPF-pNA is preferred for high-throughput screening.

-

-

Specific Inhibitor: Chymostatin (Validates that the activity is chymase-mediated).[1][3][8]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.5 M NaCl (High salt reduces non-specific binding), 0.05% Tween-20.

Step-by-Step Workflow

Phase 1: Immunocapture

-

Coating: Coat high-binding 96-well microplates with Anti-A2M antibody (5 µg/mL in carbonate buffer) overnight at 4°C.

-

Blocking: Block with 2% BSA in PBS for 2 hours at RT. Crucial: Do not use serum for blocking as it contains endogenous A2M.

-

Sample Incubation: Add serum samples or reaction mixtures (purified A2M + Chymase). Incubate 2 hours at RT.

-

Washing: Wash 4x with Wash Buffer (PBS + 0.05% Tween-20). This removes unbound proteins, including free chymase and other serum proteases.

Phase 2: Activity Interrogation

-

Substrate Addition: Add 100 µL of Assay Buffer containing 0.5 mM Suc-AAPF-pNA .

-

Control Wells: Add Chymostatin (100 µM) to a duplicate set of wells to define non-specific background.

-

-

Kinetic Reading: Measure Absorbance at 405 nm every 2 minutes for 60 minutes at 37°C.

-

Quantification: Calculate

(mOD/min) from the linear portion of the curve.

Experimental Logic Diagram

The following flowchart visualizes the decision tree and logical flow of the ICAA protocol.

Figure 2: Workflow for the Immunocapture-Activity Assay (ICAA).

Data Interpretation & Validation

To ensure scientific integrity, you must validate that the signal is derived from the A2M-Chymase complex and not artifacts.

Calculating Specific Complex Activity

Raw optical density (OD) is insufficient. You must calculate the specific activity attributable to the complex.

- : Slope of the kinetic curve in the presence of substrate.

- : Slope in the presence of Chymostatin. This corrects for any non-chymase proteases that might non-specifically bind to the plate or antibody (rare, but possible).

Distinguishing "Trapped" vs. "Free" (Differential Substrate Profiling)

If you need to confirm the physical state (Trapped vs. Free) without immunocapture, use the Substrate Size Exclusion Ratio .

-

Measure activity against Angiotensin I (Small, ~1 kDa).

-

Measure activity against Fibronectin (Large, ~220 kDa) via Western blot densitometry of cleavage products.

-

Ratio Analysis:

-

High Ang I cleavage / High Fibronectin cleavage = Free Chymase .

-

High Ang I cleavage / Zero Fibronectin cleavage = A2M-Complexed Chymase .

-

References

-

Raymond, W. W., et al. (2009).[2] "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[1][2][3][8] The Journal of Immunology.

-

Sottrup-Jensen, L. (1989).[11] "Alpha-macroglobulins: structure, shape, and mechanism of proteinase trapping." Journal of Biological Chemistry.

-

Caughey, G. H. (2009).[2] "Mast cell proteases as pharmacological targets." European Journal of Pharmacology.

-

Rehman, A. A., et al. (2013). "Alpha-2-Macroglobulin: A Physiological Guardian." Journal of Cellular Physiology.

Sources

- 1. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Alpha-2-Macroglobulin in Inflammation, Immunity and Infections [frontiersin.org]

- 6. Highly efficient inhibition of human chymase by alpha(2)-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of alpha-2-macroglobulin complexes by a new immuno-activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. karger.com [karger.com]

- 10. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

Retf-4NA spectrophotometric assay protocol at 405 nm

Advanced Spectrophotometric Quantification of Mast Cell Chymase using RETF-4NA

Executive Summary

Mast cell chymase is a highly active serine protease implicated in cardiovascular remodeling, immunology, and local angiotensin II generation. Quantifying its native activity in complex biological matrices (such as serum or tissue homogenates) is notoriously challenging due to the presence of endogenous protease inhibitors and competing chymotryptic enzymes. The synthetic chromogenic peptide substrate RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA) was engineered to overcome these hurdles[1]. This application note details a highly sensitive, self-validating spectrophotometric protocol at 405 nm, leveraging RETF-4NA's unique selectivity and the natural protective mechanism of α2-macroglobulin (α2M) capture.

Mechanistic Rationale: The Causality of Substrate Selection

Traditional substrates like AAPF-4NA suffer from severe cross-reactivity with other proteases[1]. RETF-4NA was explicitly designed via combinatorial peptide screening to isolate true chymase activity[1].

The Causality of α2M Complexation: In serum, free chymase is rapidly bound and neutralized by α2-macroglobulin (α2M)[1]. Unlike standard serpin inhibitors that irreversibly block the enzymatic active site, α2M acts as a molecular "cage." It sterically hinders large native protein substrates from reaching the active site but permits small synthetic peptides like RETF-4NA to enter and be cleaved[1]. Consequently, this assay measures both free and α2M-bound chymase, providing a true representation of total circulating activity.

The Causality of the 405 nm Readout:

The enzymatic cleavage of the Phe-pNA bond releases free p-nitroaniline (4NA). This chromophore exhibits strong optical absorbance at 405 nm (or 410 nm). The rate of absorbance increase (

Biochemical mechanism of RETF-4NA cleavage by α2M-protected chymase releasing 4NA.

Comparative Selectivity Data

To justify the use of RETF-4NA over legacy substrates, the following table summarizes the selectivity profile when tested against common chymotryptic peptidases. At an optimized concentration, RETF-4NA effectively silences off-target noise.

| Substrate | Mast Cell Chymase | Cathepsin G | Chymotrypsin | Clinical Utility |

| RETF-4NA | High Activity | Undetectable | Minimal (<10%) | Optimal for serum/tissue |

| AAPF-4NA | High Activity | High Activity | High Activity | Poor (High background) |

| VPF-4NA | Low Activity | High Activity | Moderate Activity | Cathepsin G specific |

| AEPF-4NA | Moderate Activity | Low Activity | High Activity | Non-specific |

Data synthesized from comparative kinetic profiling of peptidyl nitroanilide hydrolysis[1],[2].

Self-Validating Assay Architecture

A robust assay must differentiate true target activity from non-specific background hydrolysis. This protocol employs a self-validating system by running parallel sample reactions with and without Chymostatin , a potent and specific chymase inhibitor[1].

Logic: True chymase activity is mathematically isolated by subtracting the chymostatin-resistant background signal from the total absorbance signal. If the inhibited well shows unexpectedly high activity, the researcher is immediately alerted to non-specific sample degradation or contamination.

Self-validating experimental workflow utilizing chymostatin for background subtraction.

Detailed Experimental Protocol

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4. (Maintains optimal physiological pH for chymase activity).

-

RETF-4NA Substrate Stock (10 mM): Dissolve lyophilized RETF-4NA powder in 100% DMSO[3]. Note: Store aliquots at -20°C. DMSO ensures complete solubility of the highly hydrophobic peptide sequence[3].

-

Chymostatin Inhibitor Stock (10 mM): Dissolve in 100% DMSO.

-

Positive Control: Recombinant human mast cell chymase (diluted to 10 pM in assay buffer).

Step-by-Step Workflow

-

Sample Plating: Aliquot 50 μL of biological sample (e.g., serum, tissue homogenate) or positive control into designated wells of a clear, flat-bottom 96-well microtiter plate.

-

Inhibitor Addition (The Validation Step):

-

Total Activity Wells: Add 10 μL of Assay Buffer (containing 1% DMSO to match vehicle).

-

Inhibited Wells: Add 10 μL of Chymostatin working solution (yielding a final well concentration of 100 μM)[1].

-

-

Incubation: Incubate the plate at 37°C for 15 minutes to allow complete binding of chymostatin to the enzyme in the inhibited wells.

-

Substrate Initiation: Rapidly add 40 μL of RETF-4NA working solution to all wells to yield a final substrate concentration of 1.4 mM [1].

-

Causality of Concentration: 1.4 mM is strategically chosen because it is well above the

for chymase (ensuring

-

-

Kinetic Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Record the absorbance at 405 nm every 1 minute for 30 to 60 minutes.

Data Analysis and Causality of Calculations

-

Identify the linear portion of the reaction curve (Absorbance vs. Time) for both the Total and Inhibited wells.

-

Calculate the slope (

) for each well. -

Specific Chymase Activity = (

of Total Well) - ( -

Convert the change in absorbance to specific volumetric activity (

) using the extinction coefficient of p-nitroaniline:

Where:

- = Total assay volume (100 μL)

- = Sample volume (50 μL)

-

= Extinction coefficient of 4NA (

- = Path length of the microplate well (~0.3 cm for 100 μL in a standard 96-well plate)

References

Sources

measuring serum chymase activity using Retf-4NA

Application Note & Protocol

Title: A Robust Colorimetric Method for Measuring Serum Chymase Activity Using the Chromogenic Substrate Retf-4NA

Abstract

Human chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Its release is associated with various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3][4] Chymase is a highly efficient angiotensin II-generating enzyme, making it a significant therapeutic target.[5][6] This application note provides a detailed, field-proven protocol for the quantitative measurement of chymase activity in human serum using the specific chromogenic substrate, Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA). The assay is based on the enzymatic cleavage of Retf-4NA, which releases the yellow chromophore p-nitroaniline (pNA), detectable by spectrophotometry at 405 nm.[7] This method offers high sensitivity and selectivity, enabling reliable quantification of chymase activity for research, drug discovery, and potential diagnostic applications.

Introduction: The Significance of Chymase Measurement

Chymase plays a critical role in local tissue angiotensin II (Ang II) formation, independent of the angiotensin-converting enzyme (ACE) pathway.[4][6] This function implicates it in the pathophysiology of hypertension, cardiac hypertrophy, and fibrosis.[6][8] Beyond its role in the renin-angiotensin system, chymase is a multifunctional enzyme that can activate matrix metalloproteinases (MMPs), transforming growth factor-β (TGF-β), and various cytokines, contributing significantly to tissue injury and remodeling.[2][3][8][9]

Measuring chymase activity in serum presents a unique challenge. Once secreted, chymase is rapidly bound by protease inhibitors in the blood, primarily α2-macroglobulin (α2M).[10][11] This interaction forms a "cage-like" structure that sequesters chymase, protecting it from large protein inhibitors while still allowing access to small substrates like Ang I and synthetic peptides.[10] Our protocol leverages this phenomenon, utilizing the novel substrate Retf-4NA, which is highly selective for chymase and demonstrates minimal hydrolysis by other chymotryptic enzymes like cathepsin G and chymotrypsin, a common issue with less specific substrates such as Suc-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA).[10][11][12] This allows for a sensitive and specific measurement of biologically relevant chymase activity directly in serum samples.

Principle of the Assay

The core of this assay is the enzymatic reaction between chymase and a synthetic substrate designed for high specificity.

-

The Substrate: Arg-Glu-Thr-Phe-p-Nitroanilide (Retf-4NA) is a tetrapeptide covalently linked to a p-nitroaniline (pNA) molecule. In this conjugated form, the substrate is colorless.

-

The Reaction: Chymase recognizes and cleaves the peptide bond at the C-terminus of the Phenylalanine (Phe) residue. This specific proteolytic activity liberates the pNA chromophore.[13]

-

The Detection: Free pNA has a distinct yellow color and exhibits a strong absorbance maximum at 405 nm.[7][13] The rate of increase in absorbance at 405 nm is directly proportional to the chymase activity in the sample.[14] By creating a standard curve with known concentrations of pNA, the enzymatic activity can be precisely quantified.[13]

Caption: Enzymatic cleavage of Retf-4NA by chymase releases pNA.

Materials and Reagents

Equipment

-

Microplate reader capable of kinetic measurements at 405 nm and temperature control (37°C).

-

Standard laboratory pipettes and sterile, filtered tips.

-

96-well clear, flat-bottom microplates.

-

Incubator set to 37°C.

-

Vortex mixer and centrifuge.

-

Refrigerator (2-8°C) and Freezer (-20°C or -80°C).

Reagents

| Reagent | Recommended Source | Purpose |

| Retf-4NA Substrate | Custom Synthesis / Commercially Available | Chymase-specific chromogenic substrate. |

| Human Chymase, Recombinant | Commercial Vendor (e.g., Sigma-Aldrich) | Positive control and for standard curve generation in spiked samples. |

| p-Nitroaniline (pNA) Standard | Sigma-Aldrich | For generating a standard curve to quantify product formation. |

| Chymostatin | Sigma-Aldrich | A potent chymase inhibitor for determining background activity.[11] |

| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Sigma-Aldrich | Buffering agent. |

| Sodium Chloride (NaCl) | Fisher Scientific | To maintain ionic strength; high salt concentration is optimal.[10] |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for substrate and inhibitor. |

| Human Serum | Collected or Commercial Source | Biological matrix for the assay. |

| Ultrapure Water | Laboratory Supply | For buffer and reagent preparation. |

Detailed Protocols

Reagent Preparation

-

Assay Buffer (1X): 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

-

Rationale: This buffer composition with high ionic strength has been shown to be effective for chymase activity assays.[10] Prepare a stock solution and adjust the pH carefully at room temperature before final volume adjustment. Filter sterilize and store at 4°C.

-

-

Retf-4NA Substrate Stock (100 mM): Dissolve the required amount of Retf-4NA in 100% DMSO. Store in small aliquots at -20°C to avoid freeze-thaw cycles.

-

pNA Standard Stock (10 mM): Dissolve 9.6 mg of p-nitroaniline in 1 mL of DMSO. Further dilute in Assay Buffer to create a working stock and serial dilutions for the standard curve (e.g., 0, 12.5, 25, 50, 100, 200 µM).

-

Chymostatin Inhibitor Stock (10 mM): Dissolve chymostatin in DMSO. Store in aliquots at -20°C.

Serum Sample Collection and Handling

Proper sample handling is paramount to prevent erroneous results.[16]

-

Collection: Collect whole blood in a serum separator tube.

-

Clotting: Allow the blood to clot by standing at room temperature for 1-2 hours.[17] Avoid prolonged clotting times which can affect protein profiles.[18]

-

Centrifugation: Centrifuge at 1000 x g for 20 minutes at 4°C.[17]

-

Aliquoting: Carefully transfer the supernatant (serum) to clean microcentrifuge tubes. Avoid disturbing the cell pellet to prevent hemolysis, which can interfere with the assay.[16]

-

Storage: Assay immediately or store samples in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[17][18]

Experimental Workflow

This protocol is optimized for a 96-well plate format with a final reaction volume of 200 µL.

Caption: Step-by-step workflow for the serum chymase activity assay.

Assay Procedure (96-Well Plate)

-

Plate Setup: Design a plate map including wells for pNA standards, serum samples, and controls. It is highly recommended to run all samples and controls in duplicate or triplicate.

-

Sample Wells: Serum + Assay Buffer + Substrate.

-

Background Control Wells: Serum + Assay Buffer + Chymostatin + Substrate. This well is critical for determining the chymase-specific activity by accounting for non-specific substrate hydrolysis.[11]

-

pNA Standard Wells: Known concentrations of pNA in Assay Buffer.

-

| Well Type | Serum Sample | Assay Buffer | 10 mM Chymostatin | 1.4 mM Retf-4NA | Total Volume |

| Sample Activity | 50 µL | 50 µL | - | 100 µL | 200 µL |

| Background Control | 50 µL | 48 µL | 2 µL (100 µM final) | 100 µL | 200 µL |

| pNA Standards | - | 100-200 µL | - | - | 200 µL |

-

Reaction Assembly: a. Add 50 µL of serum sample to the appropriate wells. b. For background control wells, add 2 µL of 10 mM Chymostatin stock (final concentration 100 µM) and 48 µL of Assay Buffer. Incubate for 10-15 minutes at room temperature.[11] For sample activity wells, add 50 µL of Assay Buffer. c. Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate Reaction: a. Prepare a working solution of Retf-4NA substrate by diluting the stock in Assay Buffer. A final concentration of 1.4 mM in the well is recommended.[11] b. Add 100 µL of the Retf-4NA working solution to all sample and background wells simultaneously using a multichannel pipette.

-

Kinetic Measurement: a. Immediately place the plate in the microplate reader pre-heated to 37°C. b. Measure the absorbance at 405 nm every 1-2 minutes for 30-60 minutes.[7]

Data Analysis and Interpretation

-

Calculate the Reaction Rate (Vmax): For each well, plot absorbance (OD 405 nm) versus time (minutes). The initial linear portion of this curve represents the reaction rate. Calculate the slope (Vmax) in mOD/min.

-

Generate pNA Standard Curve: Plot the absorbance at 405 nm for the pNA standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line (y = mx + c), where 'm' is the slope.

-

Correct for Background: For each sample, subtract the Vmax of its corresponding background control well from the Vmax of the sample activity well.

-

Vmax_corrected = Vmax_sample - Vmax_background

-

-

Calculate Chymase Activity: Use the slope from the pNA standard curve and the Beer-Lambert law to convert the corrected rate into chymase activity.

-

Activity (U/L) = (Vmax_corrected * Total Volume (µL)) / (Slope_pNA_Standard * Sample Volume (µL) * Pathlength (cm)) * 1000

-

Note: One unit (U) of chymase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute. The pathlength for a 200 µL volume in a standard 96-well plate is typically ~0.5-0.6 cm but should be confirmed for your specific instrument.

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Background Reading | - Substrate instability/degradation.- Contamination of reagents.- Non-specific protease activity in serum. | - Prepare fresh substrate daily.- Use sterile, filtered tips and high-purity water.- Ensure the chymostatin control is included; high activity in this well confirms non-specific hydrolysis. |

| No or Low Activity | - Inactive enzyme in the sample.- Improper sample storage (repeated freeze-thaw).- Incorrect assay conditions (pH, temp).- Presence of potent inhibitors in the sample. | - Use a recombinant chymase positive control.- Follow strict sample handling protocols.- Verify buffer pH and instrument temperature.- Dilute the serum sample to reduce inhibitor concentration. |

| Non-linear Reaction Rate | - Substrate depletion (if activity is very high).- Enzyme instability. | - Dilute the serum sample and re-run the assay.- Use only the initial linear phase of the reaction for Vmax calculation. |

| High Well-to-Well Variability | - Pipetting errors.- Bubbles in wells.- Temperature gradients across the plate. | - Use a multichannel pipette for reagent addition.- Visually inspect the plate for bubbles before reading.- Ensure the plate is properly equilibrated to 37°C. |

References

-

Caughey, G. H., et al. (2010). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. The Journal of Biological Chemistry. Available at: [Link]

-

Gentaur. Suc-Ala-Ala-Pro-Phe-pNA (synthetic peptide). Gentaur Product Information. Available at: [Link]

-

Mori, Y., et al. (2002). Establishment of an assay method for human mast cell chymase. Hepatology Research. Available at: [Link]

-

Taylor & Francis Online. Chymase – Knowledge and References. Taylor & Francis Knowledge Centers. Available at: [Link]

-

Caughey, G. H., et al. (2010). α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity. PMC. Available at: [Link]

-

Dell'Italia, L. J., et al. (2018). Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling. Journal of the American Heart Association. Available at: [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2016). Role of Chymases in Human Biology: Significance, Mechanism and Functions. IJCMAS. Available at: [Link]

-

ELISA Kits. How to prepare samples for ELISA. ELISA Kits Technical Resources. Available at: [Link]

-

Sadahiro, T., et al. (2001). Chymase: its pathophysiological roles and inhibitors. Journal of Smooth Muscle Research. Available at: [Link]

-

Talluri, S. K., et al. (2018). Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010–2018). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Tebubio. Suc-Ala-Ala-Pro-Phe-pNA Product Information. Tebubio. Available at: [Link]

-

Long, J., et al. (1998). Chymase cleavage of stem cell factor yields a bioactive, soluble product. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Assay Genie. Human CMA1/Chymase ELISA Kit. Assay Genie Product Page. Available at: [Link]

-

Karger Publishers. (1974). Practical information 3.1. Sampling and sample transport. Enzyme. Available at: [Link]

-

BioVision. Trypsin Activity Colorimetric Assay Kit. BioVision Product Page. Available at: [Link]

-

Naidu, P. P., & Rao, G. R. (1973). p-nitroaniline as a colorimetric reagent for sulphur dioxide. Analytica Chimica Acta. Available at: [Link]

-

Tirumalai, R. S., et al. (2003). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. PMC. Available at: [Link]

-

SickKids. Lysosomal Enzyme Specimen Collection Guide. SickKids Hospital. Available at: [Link]

-

ResearchGate. Coelution of chymase activity with 2 M in serum. ResearchGate. Available at: [Link]

-

Li, M., et al. (1999). A novel vascular smooth muscle chymase is upregulated in hypertensive rats. Journal of Clinical Investigation. Available at: [Link]

-

Libri Oncologici. (2015). Most common interferences in immunoassays. Croatian Society of Oncology. Available at: [Link]

-

Othman, N. S., & Hamdon, I. A. (2012). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. Rafidain Journal of Science. Available at: [Link]

-

Ismail, A. A. (2012). Interferences in Immunoassay. PMC. Available at: [Link]

-

Nishimura, Y., et al. (2025). Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation. MDPI. Available at: [Link]

-

Nishimura, Y., et al. (2025). Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury. MDPI. Available at: [Link]

-

La-Kadri, Z., & El-Khoury, J. (2024). Interferences in Immunological Assays: Causes, Detection, and Prevention. Journal of Medical and Biomedical Sciences. Available at: [Link]

-

Patil, A. D., et al. (2025). Estimation of serum levels of mast cells-related chymase, histamine and diamine oxidase in oral submucous fibrosis- a preliminary report. PMC. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. ahajournals.org [ahajournals.org]

- 3. ijcmas.com [ijcmas.com]

- 4. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Beneficial Effects of Chymase Inhibition on Cardiac Diastolic Function and Remodeling Induced by Chronic Angiotensin II Stimulation [mdpi.com]

- 9. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suc-Ala-Ala-Pro-Phe-pNA peptide [gentaur.com.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. karger.com [karger.com]

- 17. elisakits.co.uk [elisakits.co.uk]

- 18. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity RETF-4NA Enzyme Kinetics Assay for Mast Cell Chymase

Subtitle: Assay Setup, Optimization, and Kinetic Calculations for Drug Development and Biomarker Discovery

Introduction & Mechanistic Overview

Mast cell chymase is a highly efficient serine protease and the predominant Angiotensin II-generating enzyme in the human heart and vasculature, often exhibiting catalytic efficiency 20-fold greater than that of Angiotensin-Converting Enzyme (ACE)[1]. Due to its central role in tissue remodeling, inflammation, and cardiovascular disease, accurately quantifying chymase activity is critical for both biomarker discovery and the development of targeted inhibitors[1][2].

RETF-4NA (Ac-Arg-Glu-Thr-Phe-4-nitroanilide) is a highly sensitive and selective chromogenic peptide substrate specifically engineered for chymase assays[3][4]. Unlike traditional chymotryptic substrates, RETF-4NA was identified via combinatorial screening to display minimal cross-reactivity with competing proteases like cathepsin G and chymotrypsin[3][5].

Mechanistically, chymase cleaves the amide bond between the Phenylalanine (Phe) residue and the 4-nitroaniline (4NA) leaving group. The release of free 4NA shifts the optical absorbance peak, allowing for continuous, real-time spectrophotometric monitoring at 405 nm[3][6].

Fig 1: Mechanistic pathway of chymase release, α2M capture, and RETF-4NA substrate cleavage.

Reagents and Materials

-

Substrate: RETF-4NA TFA (CAS: 1160928-63-1). Supplied as a lyophilized powder[3][7].

-

Enzyme: Recombinant human chymase OR biological samples (e.g., serum/plasma).

-

Assay Buffer: 50 mM Tris-HCl, 1.5 M NaCl, 0.01% Triton X-100, pH 8.0.

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Consumables: 96-well clear, flat-bottom microplates (non-binding surface recommended).

-

Equipment: Microplate reader with kinetic reading capabilities and temperature control (37°C), set to 405 nm.

Experimental Protocol

Fig 2: Step-by-step experimental workflow for the RETF-4NA continuous kinetic assay.

Step 1: Reagent Preparation

-

Substrate Stock (10 mM): Dissolve RETF-4NA powder in 100% DMSO. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles[3][7].

-

Working Substrate Solutions: Dilute the 10 mM stock into Assay Buffer to create 10X final concentrations (e.g., 500, 1000, 2000, 4000, 8000

M) for Michaelis-Menten profiling. Ensure final DMSO concentration in the assay remains -

Enzyme Working Solution: Dilute recombinant chymase in Assay Buffer to a 10X working concentration (e.g., 10-50 nM, depending on specific activity). Keep on ice until use.

Step 2: Microplate Setup

-

Add 160

L of Assay Buffer to each well of the 96-well plate. -

Add 20

L of the Enzyme Working Solution to the sample wells. Add 20 -

Incubate the plate in the microplate reader at 37°C for 10 minutes to allow temperature equilibration.

Step 3: Reaction Initiation & Kinetic Reading

-

Using a multichannel pipette, rapidly add 20

L of the Working Substrate Solutions to the respective wells to initiate the reaction (Final Volume = 200 -

Immediately begin reading the absorbance at 405 nm in kinetic mode.

-

Record data every 30–60 seconds for 15 to 30 minutes .

Data Analysis & Kinetics Calculation

To determine the kinetic parameters (

1. Calculate Initial Velocity (

2. Convert OD/min to Concentration/min:

-

= Extinction coefficient of 4NA at 405 nm (

-

= Pathlength of the well (

3. Determine Michaelis-Menten Parameters:

Plot the calculated

Quantitative Parameters Summary

| Parameter | Value | Description / Causality |

| Substrate Molecular Weight | 713.75 g/mol | Formula: C32H43N9O10 (Free base)[3]. |

| Detection Wavelength ( | 405 nm | Peak absorbance of the released 4-nitroaniline (4NA)[6]. |

| 4NA Extinction Coefficient ( | 9,920 | Standard molar absorptivity for 4NA in aqueous buffer. |

| Assay Volume & Pathlength | 200 | Standard conversion for 96-well flat-bottom microplates. |

| Optimal pH | 7.5 - 8.0 | Chymase exhibits maximum catalytic efficiency in slightly alkaline conditions. |

| DMSO Tolerance | Higher concentrations alter the dielectric constant and inhibit enzyme activity. |

Troubleshooting & Scientific Causality (E-E-A-T)

As an application scientist, it is crucial to understand why specific protocol steps are mandated. The following causal relationships dictate assay success:

-

The Role of

-Macroglobulin ( -

Requirement for High Ionic Strength (1.5 M NaCl): Mast cell chymase is a highly cationic protein (pI ~ 10) that naturally complexes with negatively charged heparin proteoglycans in mast cell granules[2]. In an in vitro setting without heparin, chymase will adhere non-specifically to plastic surfaces and self-aggregate. High salt concentrations disrupt these electrostatic interactions, maintaining enzyme solubility and ensuring the active site remains in its optimal conformation.

-

Substrate Selectivity Causality: Traditional substrates (e.g., Suc-AAPF-pNA) are promiscuous and readily cleaved by cathepsin G and chymotrypsin. The specific sequence of RETF-4NA (Ac-Arg-Glu-Thr-Phe-4NA) was optimized to fit the extended substrate-binding fold of human chymase, resulting in near-zero background hydrolysis in serum and high fidelity for chymase-specific activity[3][5].

References

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. Impact of Mast Cell Chymase on Renal Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RETF-4NA | CAS 1160928-63-1 | Tocris Bioscience [tocris.com]

- 4. tribioscience.com [tribioscience.com]

- 5. Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Retf-4NA (tfa) | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

preparing Retf-4NA working solution for microplate assays

Abstract

This guide details the preparation, solubilization, and handling of Retf-4NA (Ac-Arg-Glu-Thr-Phe-pNA), a highly selective chromogenic substrate used to quantify Mast Cell Chymase activity. Unlike generic protease substrates, Retf-4NA requires specific high-salt buffer conditions for optimal enzyme kinetics and careful solvent handling to prevent spontaneous hydrolysis. This protocol provides a robust, self-validating workflow for researchers in immunology and cardiovascular drug discovery.

Scientific Background & Mechanism

Retf-4NA is a synthetic tetrapeptide derivative designed to mimic the cleavage site of angiotensin I, a natural target of chymase. It is preferred over the generic substrate suc-AAPF-pNA due to its superior selectivity for chymase against related serine proteases like Cathepsin G and Chymotrypsin.

The Reaction Mechanism: The assay relies on the amidolytic activity of Chymase. The enzyme cleaves the amide bond between the C-terminal Phenylalanine (Phe) and the para-nitroaniline (pNA) group.

-

Substrate (Colorless): Ac-Arg-Glu-Thr-Phe-pNA

-

Enzyme: Chymase (EC 3.4.21.39)

-

Product 1: Ac-Arg-Glu-Thr-Phe-OH

-

Product 2 (Chromophore): p-Nitroaniline (Yellow, Absorbance

nm)

Key Chemical Properties:

-

Sequence: Acetyl-Arg-Glu-Thr-Phe-p-Nitroanilide

-

Molecular Weight: ~713.74 g/mol (Free base) / ~827.76 g/mol (TFA salt)

-

Solubility: Hydrophobic; soluble in DMSO or DMF; sparingly soluble in pure water.

Reagent Preparation Protocol

A. The "Golden Rule" of Stock Solutions

Expert Insight: Never dissolve the master stock of Retf-4NA directly in aqueous buffer. The peptide's hydrophobicity will cause micro-precipitation (invisible to the naked eye), leading to erratic assay data (high CV%). Always use anhydrous DMSO.

Step-by-Step Stock Preparation (10 mM):

-

Equilibration: Allow the lyophilized Retf-4NA vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation from entering the hygroscopic powder.

-

Weighing: Accurately weigh 7.14 mg of Retf-4NA (assuming free base; adjust for TFA salt content if listed on CoA).

-

Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide,

99.9%). -

Mixing: Vortex vigorously for 30 seconds. Inspect for clarity.

-

Storage: Aliquot into light-protective amber tubes (50

L/tube) and store at -20°C. Stability: 6 months.

B. The Critical High-Salt Assay Buffer

Expert Insight: Chymase is unique among serine proteases; it requires high ionic strength for maximal activity. Standard PBS will result in <10% of potential activity.

Recommended Buffer Formulation:

| Component | Concentration | Function |

|---|---|---|

| Tris-HCl (pH 8.0) | 500 mM | Maintains optimal pH for amidolytic cleavage. |

| NaCl | 2.0 M | CRITICAL: High salt mimics the heparin-proteoglycan complex environment, activating the enzyme. |

| DMSO | 1-9% (Final) | Maintains substrate solubility (carryover from stock). |

Note: Prepare the Tris/NaCl buffer first. Do not add DMSO to the bulk buffer; it enters via the substrate addition.

Microplate Assay Workflow

Visual Workflow (DOT Diagram)

Caption: Preparation workflow ensuring solubility is maintained from solid state to high-salt reaction environment.

Detailed Protocol

1. Preparation of Working Solution (2x Concentration) Prepare immediately before use. Do not store.

-

Target: You need a 2 mM Working Solution to achieve a 1 mM Final Assay Concentration.

-

Calculation: Dilute the 10 mM DMSO Stock 1:5 into the High-Salt Assay Buffer.

-

Example (for 100 wells): Mix 200

L of 10 mM Retf-4NA Stock + 800 -

Note on DMSO: This results in a 20% DMSO working solution. When mixed 1:1 with enzyme in the well, final DMSO is 10%. Chymase is tolerant to this level, but ensure your validation curve includes this DMSO concentration.

-

2. Plate Setup (Standard 96-well Flat Bottom)

-

Blank Wells: 100

L Assay Buffer + 100 -

Sample Wells: 100

L Enzyme Sample (diluted in Assay Buffer) + 100 -

Standard Curve: Prepare a serial dilution of pure p-Nitroaniline (0 - 200

M) in Assay Buffer to convert Absorbance to Molarity.

3. Kinetic Measurement

-

Instrument: Microplate Reader with 405 nm filter.[1]

-

Temperature: 25°C or 37°C (Must be constant; Chymase activity doubles approx. every 10°C).

-

Mode: Kinetic read every 30-60 seconds for 20 minutes.

Data Analysis & Validation

The rate of reaction (

- : Slope of the reaction (Sample - Blank).

-

(Extinction Coefficient) : 10,500

-

(Pathlength) : ~0.6 cm for 200

Validation Checkpoints (Self-Correcting System)

| Parameter | Acceptance Criterion | Troubleshooting |

| Linearity ( | If non-linear, substrate may be depleted. Dilute enzyme. | |

| Blank Slope | High blank slope indicates spontaneous hydrolysis. Check stock age or buffer pH. | |

| Z-Factor | If |

Troubleshooting: The "Yellowing Blank"

A common issue with pNA substrates is Autohydrolysis , where the blank wells turn yellow over time without enzyme.

Root Cause Analysis:

-

High pH: At pH > 8.5, the amide bond becomes unstable. Ensure Buffer is pH 8.0 exactly.

-

Moisture in DMSO: If the DMSO stock absorbed water, hydrolysis starts in the freezer.

-

Test: Dilute stock 1:100 in water. If

immediately, the stock is degraded. Discard.

-

Signaling Pathway Context (Chymase Role)

Caption: Retf-4NA mimics Angiotensin I, allowing colorimetric detection of Chymase activity.

References

-

Raymond, W. W., et al. (2009).[2] "Alpha 2-macroglobulin capture allows detection of mast cell chymase in serum and creates a reservoir of angiotensin II-generating activity."[2] The Journal of Immunology, 182(9), 5770-5777.[2]

-

Assay Guidance Manual. (2012). "Basics of Enzymatic Assays for HTS." NCBI Bookshelf.

-

Lottenberg, R., & Jackson, C. M. (1983).[3] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA), 742(3), 558-564.

-

Tocris Bioscience. "RETF-4NA Product Datasheet."

Sources

Navigating Protease Activity: A Detailed Guide to Continuous and Endpoint Colorimetric Assays Using Z-Arg-Arg-pNA

For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate measurement of enzyme activity is paramount. This guide provides an in-depth exploration of colorimetric protease assays utilizing the chromogenic substrate Z-Arg-Arg-p-nitroanilide (Z-RR-pNA), with a specific focus on trypsin-like serine proteases. We will dissect the core principles and provide detailed, field-proven protocols for both continuous and endpoint assay formats, enabling you to make informed decisions for your experimental needs, from high-throughput screening to detailed kinetic analysis.

The Foundational Principle: Chromogenic Unmasking

The utility of Z-RR-pNA as a substrate lies in its ability to generate a quantifiable color change upon enzymatic cleavage.[1][2] The substrate itself is a synthetic dipeptide, Arginine-Arginine, linked to a p-nitroaniline (pNA) molecule.[3][4] In its intact form, Z-RR-pNA is colorless. However, proteases that recognize and cleave the peptide bond following the second arginine residue liberate free pNA. This free pNA imparts a distinct yellow color to the solution, which can be measured spectrophotometrically.[1][2] The intensity of this color is directly proportional to the amount of pNA released, and thus, to the activity of the enzyme.[1]

The absorbance of the liberated pNA is typically measured at or near 405-410 nm.[1][5][6] This straightforward principle forms the basis for a robust and widely applicable method to study a variety of proteases, particularly those with trypsin-like specificity that cleave after basic amino acid residues like arginine and lysine.[7]

dot

Caption: Enzymatic cleavage of the colorless substrate Z-Arg-Arg-pNA by a protease releases the yellow chromophore p-nitroaniline (pNA).

Choosing Your Path: Continuous vs. Endpoint Assays

The measurement of pNA release can be approached in two primary ways: continuously monitoring the reaction as it happens or measuring the final amount of product after a fixed period. The choice between these two methodologies is a critical decision that depends on the specific goals of your experiment.[8]

| Feature | Continuous (Kinetic) Assay | Endpoint (Discontinuous) Assay |

| Principle | Real-time monitoring of absorbance increase over time.[8] | Single absorbance measurement after a fixed reaction time.[9] |

| Data Output | Reaction progress curves (Absorbance vs. Time).[10] | A single absorbance value per sample.[10][11] |

| Primary Use Cases | Detailed enzyme kinetics (Km, Vmax), mechanism of inhibition studies, detecting time-dependent inhibition.[12] | High-throughput screening (HTS), routine activity comparisons, large-scale studies.[9] |

| Advantages | Provides detailed mechanistic insights, more accurate determination of initial reaction rates, less prone to artifacts from non-linear reactions.[8][11] | Simple, cost-effective, high scalability, suitable for large sample numbers.[9] |

| Disadvantages | Lower throughput, requires a plate reader with kinetic capabilities. | Prone to misleading results if the reaction is not linear over the chosen time, can miss important kinetic details like time-dependent inhibition.[10][11][13] |

dot

Caption: Decision workflow for selecting between a continuous and an endpoint assay based on the primary research question.

Part 1: The Continuous Colorimetric Assay Protocol

This method allows for the real-time observation of enzyme activity, providing a dynamic view of the reaction progress. It is the gold standard for detailed kinetic analysis and for understanding the nuances of enzyme inhibition.

I. Core Principles and Causality

By continuously monitoring the absorbance at 405 nm, we can generate a progress curve for each reaction. The initial, linear portion of this curve is the most accurate representation of the enzyme's initial velocity (V₀) under the given conditions. This is crucial because enzyme activity can change over time due to factors like substrate depletion, product inhibition, or enzyme instability.[11] A continuous assay captures this dynamic behavior, which is often missed in an endpoint reading.[11]

II. Materials and Reagents

-

Enzyme: Purified trypsin or other target protease.

-

Substrate: Z-Arg-Arg-pNA (e.g., from Sigma-Aldrich, Bachem).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂ and 0.005% Triton X-100. The optimal pH and buffer composition should be determined empirically for each enzyme.[14][15][16]

-

Inhibitor (optional): For inhibition studies, a known inhibitor of the target protease.

-

Microplate Reader: Capable of kinetic measurements at 405 nm and temperature control.

-

96-well, clear, flat-bottom microplates.

III. Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare a concentrated stock solution of Z-RR-pNA in a suitable solvent like DMSO.

-

Prepare working solutions of the enzyme and substrate in the assay buffer. Keep the enzyme solution on ice until use.

-

If performing an inhibition assay, prepare a serial dilution of the inhibitor.[17]

-

-

Assay Setup:

-

In a 96-well plate, add the components in the following order (for a final volume of 200 µL):

-

Assay Buffer

-

Inhibitor or vehicle (for control wells)

-

Enzyme solution

-

-

Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes. This allows the enzyme and any potential inhibitors to reach thermal equilibrium and interact.[17]

-

-

Initiating the Reaction:

-

Start the reaction by adding the substrate solution to all wells. It is often efficient to use a multichannel pipette for this step to ensure a near-simultaneous start across the plate.

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Set the microplate reader to measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes. The total read time should be adjusted to ensure the reaction remains in the initial linear phase.

-

-

Data Analysis:

-

For each well, plot the absorbance values against time to generate a progress curve.

-

Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve. This is typically done using the software accompanying the plate reader or by exporting the data to a program like GraphPad Prism.

-

For inhibition studies, plot the initial velocities against the inhibitor concentrations to determine parameters like the IC₅₀ value.[12]

-

Part 2: The Endpoint Colorimetric Assay Protocol

This approach is favored for its simplicity and high throughput, making it ideal for screening large compound libraries or for routine quality control assays where a simple activity readout is sufficient.[8]

I. Core Principles and Causality

The fundamental assumption of an endpoint assay is that the reaction proceeds linearly for the entire duration of the incubation period.[13] The reaction is allowed to proceed for a predetermined time, after which it is stopped, and the absorbance of the accumulated pNA is measured.[9] It is critical to first perform a time-course experiment (a continuous assay) to determine a time point that falls within the linear range of the reaction under your specific conditions.[10] Failing to do so can lead to an underestimation of enzyme activity, especially for highly active samples or in the presence of strong inhibitors.[11][13]

II. Materials and Reagents

-

Same as for the continuous assay.

-

Stop Solution: e.g., 30% Acetic Acid. This denatures the enzyme, effectively halting the reaction.

III. Step-by-Step Methodology

-

Determination of the Linear Range (Crucial Preliminary Step):

-

Perform a continuous assay as described above with your highest expected enzyme concentration and no inhibitor.

-

Examine the progress curve and identify the time interval during which the rate of pNA production is linear. Choose an endpoint time that falls comfortably within this range.

-

-

Reagent Preparation:

-

Prepare reagents as for the continuous assay.

-

-

Assay Setup:

-

In a 96-well plate, add the following (for a final reaction volume of 100 µL before stopping):

-

Assay Buffer

-

Inhibitor or vehicle

-

Enzyme solution

-

-

Pre-incubate the plate at the desired temperature for 5-10 minutes.

-

-

Initiating and Incubating:

-

Start the reaction by adding the substrate solution to all wells.

-

Incubate the plate at the set temperature for the predetermined time (from step 1).

-

-

Stopping the Reaction:

-

After the incubation period, add the stop solution (e.g., 100 µL of 30% acetic acid) to each well to terminate the reaction.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (no enzyme) from all other readings.

-

The resulting absorbance values are proportional to the enzyme activity. For inhibition assays, calculate the percent inhibition relative to the no-inhibitor control.

-

Self-Validating Systems and Data Interpretation

pNA Standard Curve: To convert absorbance values into the actual concentration of the product formed, it is essential to create a pNA standard curve.[2] This is done by preparing a serial dilution of a known concentration of pNA in the final assay buffer (including the stop solution for endpoint assays) and measuring the absorbance at 405 nm. By plotting absorbance versus pNA concentration, you can determine the molar extinction coefficient and accurately quantify your results.

Controls are Non-Negotiable:

-

No-Enzyme Control: Substrate in buffer to check for spontaneous hydrolysis of the substrate.

-

No-Substrate Control: Enzyme in buffer to account for any background absorbance from the enzyme preparation.

-

Positive Control (for inhibition assays): A known inhibitor to validate the assay's ability to detect inhibition.

-

Vehicle Control (for inhibition assays): Typically DMSO, to account for any effects of the solvent on enzyme activity.

Conclusion

Both continuous and endpoint colorimetric assays using Z-RR-pNA are powerful tools for studying protease activity. The continuous assay offers a detailed, real-time view of enzyme kinetics, making it indispensable for mechanistic studies and lead optimization. The endpoint assay, with its simplicity and scalability, is a workhorse for high-throughput screening and routine activity measurements. By understanding the principles, strengths, and limitations of each method, and by implementing the detailed protocols and validation steps outlined in this guide, researchers can generate reliable and insightful data to advance their scientific and drug discovery objectives.

References

- AssayQuant. (2025, September 4). Continuous vs.

- Biology Discussion. Difference between Continuous Assays and End Point Assays.

- AssayQuant. The Advantages of Continuous Assays in Kinome Profiling.

- Patsnap Synapse. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each.

- Labinsights. (2023, May 8). Comparison of Enzyme Activity Assay Methods.

- Analyst (RSC Publishing). Extraction-spectrophotometric determination of sub-microgram amounts of nitrite using 4-nitroaniline and naphth-1-ol.

- CABI Digital Library. Production, Characterization and Kinetic Studies of Proteases by Screening of Indigenous Biomass.

- Analyst (RSC Publishing).

- Benchchem. The Cornerstone of Colorimetric Assays: An In-depth Technical Guide to the p-nitroanilide (pNA) Chromophore.

- BMG Labtech. (2025, November 27).

- Taylor & Francis. 4-nitroaniline – Knowledge and References.

- PMC. Optimization of Parameters that Affect the Activity of the Alkaline Protease from Halotolerant Bacterium, Bacillus acquimaris VITP4, by the Application of Response Surface Methodology and Evaluation of the Storage Stability of the Enzyme.

- Chem-Impex. 4-Nitroaniline.

- Sigma-Aldrich. 4-Nitroaniline (N2128)

- SlidePlayer. Method of Enzyme Assay.

- Benchchem. (2025, December). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.

- ResearchGate.

- ResearchGate. UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹)

- ResearchGate. (2025, October 7). (PDF) Factors Affecting Protease Production by Bacillus stearothermophilus RM-67.

- Biomedical and Pharmacology Journal. (2015, December 7).

- Tip Biosystems. (2024, July 19).

- Open Exploration Publishing. (2023, June 30). Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors.

- Taylor & Francis. 4-Nitroaniline – Knowledge and References.

- PubMed. (2021, April 16).

- PubMed. New Colorimetric reaction for end-point, continuous-flow, and kinetic measurement of urea.

- MilliporeSigma. Trypsin Assay Procedure (EC 3.4.21.4).

- Wiley-Blackwell. 2 General Aspects of Enzyme Analysis.

- Genedata. (2025, January 1).

- PMC. (2025, July 17).

- Benchchem. Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds.

- MedChemExpress. z-arg-arg-.

- ChemRxiv. Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes.

- University of Illinois. (2023, May 29). SOP: Enzyme Assays: pNA | Soils Lab.

- Sigma-Aldrich.

- Sigma-Aldrich.

- Echelon Biosciences.

- PMC. Surface loops of trypsin-like serine proteases as determinants of function.

- Santa Cruz Biotechnology.

- NCBI Bookshelf. (2012, May 1). Protease Assays - Assay Guidance Manual.

- PMC.

- Scientific Research Publishing. (2016, March 4). Optima of Trypsin-Catalyzed Hydrolysis and Its Inhibition Determined by SDS-PAGE.

- Analyst (RSC Publishing). Analysis of trypsin activity at β-casein layers formed on hydrophobic surfaces using a multiharmonic acoustic method.

- G-Biosciences. Enzyme Analysis.

- Semantic Scholar. (2016, October 24). Research Article Activity and Stability of Trypsin Immobilized onto Chitosan Magnetic Nanoparticles.

- ResearchGate. The reaction mechanism of trypsin. A protein substrate (S)

- University of New Haven.

- MilliporeSigma.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Z-Arg-Arg-pNA (Cathepsin B substrate) - Echelon Biosciences [echelon-inc.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. assayquant.com [assayquant.com]

- 11. assayquant.com [assayquant.com]

- 12. Continuous enzyme activity assay for high-throughput classification of histone deacetylase 8 inhibitors [explorationpub.com]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. Optimization of Parameters that Affect the Activity of the Alkaline Protease from Halotolerant Bacterium, Bacillus acquimaris VITP4, by the Application of Response Surface Methodology and Evaluation of the Storage Stability of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. biomedpharmajournal.org [biomedpharmajournal.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Improving RETF-4NA Solubility in Aqueous Buffers

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals working with RETF-4NA (Ac-Arg-Glu-Thr-Phe-pNA), a highly sensitive and selective chromogenic substrate used to measure mast cell chymase activity[1].

Because of its specific molecular structure, RETF-4NA presents unique solubility challenges in standard biological buffers. This guide synthesizes field-proven methodologies, thermodynamic causality, and self-validating protocols to ensure reliable, artifact-free enzymatic assays.

Solubility Data & Solvent Compatibility

RETF-4NA is a highly amphipathic tetrapeptide. While the N-terminal Arginine (Arg) and Glutamic acid (Glu) residues offer some polarity, the C-terminal Phenylalanine (Phe) and the bulky p-nitroanilide (pNA) reporter group are intensely hydrophobic. Direct introduction into high-ionic-strength aqueous buffers (e.g., PBS, Tris-HCl) forces a hydrophobic collapse, leading to rapid micro-precipitation.

To prevent this, primary solvation in an organic co-solvent is mandatory[2].

| Solvent System | Max Recommended Concentration | Sonication Required? | Storage & Stability |

| 100% Anhydrous DMSO | ~10 mM | Yes (Mild, 2-3 min) | 1 year at -80°C |

| 20% Acetonitrile / 80% H₂O | 2.8 mM (2 mg/mL) | Yes (5-10 min) | 1 month at -20°C |

| 100% Aqueous Assay Buffer | < 100 µM (Working Solution) | N/A (Do not sonicate peptide in buffer) | Use immediately |